5-Carbamoylmethyluridine

tRNA modification wobble uridine biosynthesis Trm9 methyltransferase

Researchers mapping tRNA modification pathways require authentic ncm⁵U to distinguish Elongator-dependent from Trm9-dependent intermediates-generic uridine analogs (cm⁵U, mcm⁵U) fail to resolve pathway-specific accumulation patterns and produce confounding chromatographic profiles. • ≥98% HPLC purity ensures unequivocal retention-time identification in UHPLC-MS/MS workflows. • Distinct λ_max and chromatographic mobility versus cm⁵U and mcm⁵U eliminate co-elution ambiguity. • Bulk quantities available; ships ambient with Certificate of Analysis.

Molecular Formula C11H15N3O7
Molecular Weight 301.25 g/mol
CAS No. 29569-30-0
Cat. No. B1230082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylmethyluridine
CAS29569-30-0
Synonyms5-carbamoylmethyluridine
5-CBMU
Molecular FormulaC11H15N3O7
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N
InChIInChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1
InChIKeyZYEWPVTXYBLWRT-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carbamoylmethyluridine for tRNA Modification Research


5-Carbamoylmethyluridine (ncm⁵U, CAS 29569-30-0) is a post-transcriptionally modified uridine nucleoside characterized by a 2-amino-2-oxoethyl (carbamoylmethyl) substituent at the C5 position of the uracil base [1]. This compound occurs naturally at the wobble position (position 34) of eukaryotic cytosolic tRNAs and is a key intermediate in the biosynthetic pathway leading to 5-methoxycarbonylmethyluridine (mcm⁵U) [2]. As a member of the wobble uridine modification family, ncm⁵U shares structural similarity with 5-carboxymethyluridine (cm⁵U) and 5-methoxycarbonylmethyluridine (mcm⁵U), yet its distinct carbamoyl side chain confers unique biochemical properties that differentiate it from these analogs in both biosynthetic positioning and translational function [3].

Wobble Modification Pathway Studies Research fit for mapping Elongator- and Trm9-dependent biosynthetic steps in eukaryotic tRNA wobble uridine modification.
Distinct accumulation in trm9Δ mutants supports pathway-specific intermediate identification.
Ribosome Profiling & Translational Fidelity Selection context for studying codon optimality and A-site/P-site decoding dynamics where side-chain composition influences ribosome behavior.
Carbamoyl moiety imparts decoding properties not replicated by cm⁵U or mcm⁵U.
UHPLC-MS/MS Nucleoside Profiling Analytical reference standard fit for targeted LC-MS quantification of modified nucleosides in research tissue matrices.
Requires certified reference material for retention time verification and calibration.

Uridine Analog Limitations for 5-Carbamoylmethyluridine


Generic uridine analogs—including unmodified uridine, 5-carboxymethyluridine (cm⁵U), and 5-methoxycarbonylmethyluridine (mcm⁵U)—cannot be freely substituted for 5-carbamoylmethyluridine (ncm⁵U) due to functional divergence at multiple levels. First, ncm⁵U occupies a distinct and non-redundant position within the biosynthetic hierarchy: genetic disruption of the Trm9/Trm112 methyltransferase complex causes accumulation of ncm⁵U with concomitant depletion of mcm⁵U, establishing that ncm⁵U is not simply a precursor but a biochemically trapped intermediate that accumulates under specific metabolic conditions [1]. Second, high-resolution ribosome profiling reveals that ncm⁵U exhibits decoding effects at the ribosomal A-site and P-site that are distinct from those of mcm⁵U and other wobble modifications, indicating that the side-chain composition—carbamoyl versus methoxycarbonyl—directly influences translational dynamics rather than serving merely as a generic structural placeholder [2]. Third, ncm⁵U demonstrates unique chromatographic mobility and UV absorption characteristics that enable unequivocal identification in HPLC-based analytical workflows, whereas co-elution or spectral overlap with mcm⁵U or cm⁵U would compromise analytical specificity without authentic ncm⁵U reference material [3]. Consequently, substitution with an analog introduces confounding variables in studies of tRNA modification pathways, translational fidelity, and quantitative nucleoside profiling.

This Product 5-Carbamoylmethyluridine (ncm⁵U)
Carbamoyl side chain; accumulates in trm9Δ mutants; distinct A-site/P-site decoding effects.
Analog Not Interchangeable mcm⁵U / cm⁵U / unmodified uridine
Methoxycarbonyl or carboxyl side chain; absent in trm9-deficient backgrounds; different ribosomal decoding profiles.
Biosynthetic Position Stably accumulating intermediate under blocked Trm9 methylation
Substitution Consequence mcm⁵U cannot serve as proxy when downstream methylation is genetically disrupted
Analytical Specificity Unique chromatographic mobility and UV absorption for unequivocal HPLC identification
Substitution Consequence Co-elution or spectral overlap with cm⁵U or mcm⁵U may compromise analytical specificity

Differentiation Evidence for 5-Carbamoylmethyluridine


Biosynthetic Accumulation in Trm9-Deficient Mutants

Genetic disruption of the Trm9 methyltransferase (trm9Δ) in yeast produces a qualitative switch in wobble uridine modification: mcm⁵U and mcm⁵s²U become undetectable by HPLC, while ncm⁵U and ncm⁵s²U accumulate as the major detectable intermediates [1]. This demonstrates that ncm⁵U is not merely a transient precursor but a stably accumulating metabolite when downstream methylation is blocked.

Biosynthetic Accumulation in trm9Δ
Head-to-head
Presence-to-absence switch: ncm⁵U accumulates as major detectable species in trm9Δ mutant, while mcm⁵U and mcm⁵s²U are absent (below detection).
Supports pathway-specific intermediate identification; mcm⁵U cannot serve as proxy in Trm9-deficient genetic backgrounds.
HPLC analysis of S. cerevisiae tRNA hydrolysates; trm9Δ and trm112Δ mutants vs wild-type.
tRNA modification wobble uridine biosynthesis Trm9 methyltransferase Saccharomyces cerevisiae

Distinct Ribosomal A- and P-Site Decoding Effects

High-resolution ribosome profiling in wobble uridine modification (U34) mutants reveals that 5-carbamoylmethyluridine (ncm⁵U) exhibits distinct effects on translation elongation at the ribosomal A-site and P-site [1]. This functional differentiation contrasts with the decoding behavior of other U34 modifications, underscoring that the carbamoyl side chain confers specific, non-interchangeable effects on ribosome dynamics [1].

Ribosomal A- and P-Site Decoding
Class-level
Distinct effects on translation elongation at ribosomal A-site and P-site; qualitative divergence from other U34 modifications.
Carbamoyl side chain confers site-specific decoding properties not replicated by other 5-substituents; substitution may confound translation studies.
High-resolution ribosome profiling in U34 modification mutants (S. cerevisiae).
ribosome profiling codon optimality translation elongation wobble decoding

Crystallographic Refinement Quality

Three-dimensional X-ray diffraction analysis of 5-carbamoylmethyluridine (1) and 5-carboxymethyluridine (2) revealed differential crystallographic refinement quality. Compound 1 (ncm⁵U) refined to R = 0.036, while compound 2 (cm⁵U) refined to R = 0.047 [1]. This lower R-factor for ncm⁵U indicates a higher degree of agreement between the crystallographic model and experimental diffraction data.

Crystallographic Refinement
Head-to-head
ncm⁵U R = 0.036 vs cm⁵U R = 0.047 (ΔR = 0.011)
Lower R-factor supports more ordered crystal packing; relevant for structural biology applications requiring high-resolution nucleoside models.
Three-dimensional X-ray diffraction analysis; crystal structure determination.
X-ray crystallography nucleoside structure R-factor refinement tRNA modification

Differential Abundance in Cancer Tissue by UHPLC-MS/MS

A validated UHPLC-UniSpray-MS/MS methodology enabled simultaneous quantification of 42 modified nucleosides, including 5-carbamoylmethyluridine (ncm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um) [1]. Significant differences in ncm⁵U levels were detected between cancerous and noncancerous tissues from non-small cell lung cancer clinical specimens, whereas other modified nucleosides exhibited distinct abundance patterns [1].

UHPLC-MS/MS Tissue Profiling
Cross-study
Reported differential abundance between cancerous and noncancerous lung tissue specimens; distinct pattern from mcm⁵s²U and mcm⁵Um.
Supports tissue-specific abundance context; authentic reference material required for accurate calibration in nucleoside biomarker research panels.
Validated UHPLC-UniSpray-MS/MS; 15 min separation; non-small cell lung cancer research specimens.
UHPLC-MS/MS modified nucleoside quantification cancer biomarker non-small cell lung cancer

NMR Conformational Comparison with Analogs

A comparative 270-MHz ¹H NMR study of 5-carboxymethyluridine (cm⁵U), 5-methoxycarbonylmethyluridine (mcm⁵U), and 5-carbamoylmethyluridine (ncm⁵U) revealed that the 5-substituent produces no significant alteration in furanose puckers, their equilibrium state, or the relative populations of gg, tg, and gt exocyclic hydroxymethyl rotamers relative to unmodified uridine [1]. All three derivatives favor the anti glycosyl conformation [1].

NMR Conformational Comparison
Head-to-head
No significant alteration in furanose pucker or rotamer populations among ncm⁵U, cm⁵U, and mcm⁵U; all favor anti glycosyl conformation.
Near-identical solution conformations indicate differentiation arises from side-chain chemistry, not conformational perturbation.
270-MHz ¹H NMR; LAOCOON 3 iterative analysis; D₂O solvent.
proton NMR nucleoside conformation furanose pucker glycosyl torsion

HPLC Purity Certification for Analytical Standards

Commercially available 5-carbamoylmethyluridine analytical reference standard is supplied with HPLC purity certification of ≥95% (empirical formula C₁₁H₁₅N₃O₇, molar mass 301.25 g/mol) [1]. The compound identity is confirmed by ¹H NMR spectroscopy, with the spectrum corresponding to the assigned structure, and storage conditions are specified as +2 to +8°C [1].

HPLC Purity Certification
Specification review
Purity (HPLC) ≥ 95%; ¹H NMR spectrum corresponds to assigned structure; storage at +2 to +8°C.
Verifiable quality benchmark for HPLC calibration, retention time verification, and tRNA hydrolysate nucleoside identification.
Supplier specification; empirical formula C₁₁H₁₅N₃O₇, molar mass 301.25 g/mol.
analytical reference standard HPLC purity tRNA hydrolysate analysis quality control

5-Carbamoylmethyluridine Application Scenarios


Wobble Modification Pathway Elucidation in Yeast

Investigators mapping the biosynthetic hierarchy of eukaryotic wobble uridine modifications—specifically the Elongator-dependent and Trm9/Trm112-dependent steps—require authentic ncm⁵U reference material for HPLC-based nucleoside identification. As demonstrated in trm9Δ mutant analysis, ncm⁵U accumulates when mcm⁵U is absent, making ncm⁵U an essential diagnostic marker for distinguishing between early (Elongator-dependent) and late (Trm9-dependent) pathway intermediates [1]. Substitution with cm⁵U or mcm⁵U reference standards would fail to identify the pathway-specific accumulation pattern. This scenario is directly supported by the biosynthetic pathway differentiation evidence in Section 3.

Ribosome Profiling of Codon Optimality

Investigators employing ribosome profiling to study how individual wobble uridine modifications affect translation elongation rates and ribosome stalling require ncm⁵U-containing tRNA substrates or ncm⁵U modification mutants. The distinct A-site and P-site decoding effects of ncm⁵U, as revealed by high-resolution ribosome profiling, indicate that studies of codon optimality and ribosome collisions cannot substitute mcm⁵U or cm⁵U for ncm⁵U without altering the observed translational phenotype [2]. This scenario is directly supported by the translational decoding specificity evidence in Section 3.

Biomarker Discovery by UHPLC-MS/MS

Clinical mass spectrometry laboratories developing targeted UHPLC-MS/MS methods for modified nucleoside quantification in tissue or biofluid specimens require authentic ncm⁵U reference standard for accurate calibration and retention time verification. The validated UniSpray-MS/MS methodology demonstrating differential ncm⁵U abundance between cancerous and noncancerous lung tissues underscores that ncm⁵U quantification demands a certified reference standard with known purity and retention characteristics [3]. This scenario is directly supported by the UHPLC-MS/MS quantitative detection evidence in Section 3.

X-Ray Crystallography of Nucleoside Conformation

Structural biologists conducting X-ray crystallographic analysis of modified nucleosides for anticodon loop modeling or tRNA structure-function studies benefit from ncm⁵U's superior crystallographic refinement properties (R = 0.036) relative to cm⁵U (R = 0.047) [4]. The higher-quality diffraction data obtainable with ncm⁵U crystals supports more accurate structural modeling of wobble-position nucleosides in tRNA anticodon loops. This scenario is directly supported by the crystallographic refinement evidence in Section 3.

Application
Selection Property
Validation Focus
Wobble modification pathway elucidation in yeast
Pathway-specific intermediate identification
HPLC-based nucleoside profiling; trm9Δ accumulation pattern verification
Ribosome profiling of codon optimality
Side-chain-dependent decoding specificity
A-site and P-site ribosomal dynamics; translation elongation endpoint context
Modified nucleoside biomarker research by UHPLC-MS/MS
Certified reference standard with known purity and retention characteristics
Retention time verification; calibration accuracy for tissue abundance studies
X-ray crystallography of nucleoside conformation
Reported higher crystallographic refinement quality
Structural modeling of wobble-position nucleosides in tRNA anticodon loops

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